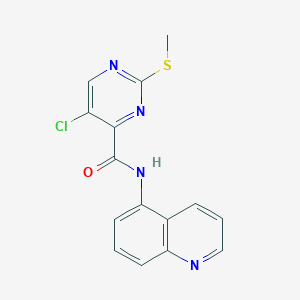![molecular formula C21H14N4 B5407078 7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)
7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. It also inhibits the activity of topoisomerase, which is involved in DNA supercoiling and unwinding. Additionally, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal and bacterial cells, it has been found to inhibit cell wall synthesis and disrupt membrane integrity, leading to cell death. In normal cells, it has been found to have minimal toxicity and is generally well-tolerated.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its potent activity against cancer cells, fungi, and bacteria, as well as its low toxicity in normal cells. However, the limitations of using this compound include its complex synthesis method, limited solubility in aqueous solutions, and potential for off-target effects.
Future Directions
There are several future directions for research on 7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Another direction is to develop more efficient and scalable synthesis methods for this compound. Additionally, further research is needed to elucidate its mechanism of action and identify potential off-target effects.
Synthesis Methods
The synthesis of 7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-phenyl-1H-1,2,4-triazole-3-carboxylic acid with 2-naphthylamine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Scientific Research Applications
7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been found to have potent anticancer, antifungal, and antibacterial properties. In biochemistry, it has been shown to inhibit the activity of certain enzymes, including DNA polymerase and topoisomerase. In pharmacology, it has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Properties
IUPAC Name |
7-naphthalen-2-yl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4/c1-2-7-16(8-3-1)20-23-21-22-13-12-19(25(21)24-20)18-11-10-15-6-4-5-9-17(15)14-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOWFRQRRJALCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5407006.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407016.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
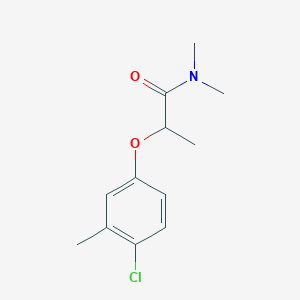
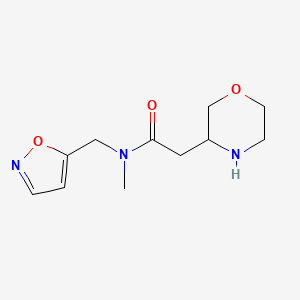
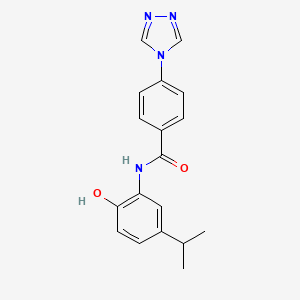
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-hydroxybenzamide](/img/structure/B5407056.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)
![5-[(hexylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407065.png)
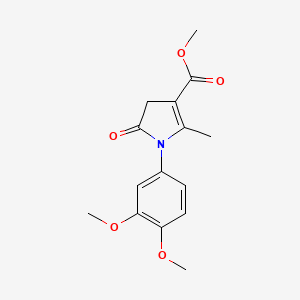
![N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5407074.png)
